molecular formula C17H15N5O B2717203 Isoquinolin-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2192745-25-6

Isoquinolin-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2717203
CAS RN: 2192745-25-6
M. Wt: 305.341
InChI Key: DZPPPKKCSKIPBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “Isoquinolin-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone”, there are related studies on the synthesis of similar compounds. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates has been reported, which utilizes easily accessible N-hetaryl ureas and alcohols . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using trimethylamine and magnesium oxide nanoparticles .

Scientific Research Applications

Synthesis and Biological Activity

Isoquinoline derivatives have been synthesized and studied for their potential biological activities, including antimicrobial, antitubercular, and antitumor effects. One study described the synthesis of Pyrimidine-Azetidinone analogues, which were evaluated for their antioxidant, in vitro antimicrobial, and antitubercular activities against various bacterial and fungal strains as well as Mycobacterium tuberculosis. This research highlights the potential of these compounds in designing further antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Anticancer Potential

Several studies focused on the anticancer potential of Isoquinoline derivatives. New pyrimidoisoquinolinequinones were synthesized and showed a range of cytotoxic activities against normal and cancer cell lines, highlighting the importance of the quinone nucleus and substituent variations in enhancing anticancer activity (Vásquez et al., 2010; Bolognese et al., 2004).

Antimicrobial and Antifungal Applications

Compounds bearing the Isoquinoline moiety have been synthesized and tested for antimicrobial and antifungal activities, showing significant activity against a range of bacterial and fungal strains. The presence of electron-withdrawing groups in these compounds has been observed to enhance their antimicrobial effectiveness, suggesting a promising avenue for developing new antimicrobial agents (Desai et al., 2016).

properties

IUPAC Name

isoquinolin-1-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c23-16(15-14-5-2-1-4-12(14)6-9-18-15)22-10-13(11-22)21-17-19-7-3-8-20-17/h1-9,13H,10-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPPPKKCSKIPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

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